molecular formula C10H12O4 B11790585 Methyl 5-isobutyrylfuran-2-carboxylate

Methyl 5-isobutyrylfuran-2-carboxylate

Cat. No.: B11790585
M. Wt: 196.20 g/mol
InChI Key: DFGKQIWGRVKERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-isobutyrylfuran-2-carboxylate is a methyl ester derivative of a furan carboxylic acid, featuring an isobutyryl (2-methylpropanoyl) group at the 5-position of the furan ring. This structural configuration imparts unique physicochemical properties, such as increased steric hindrance and hydrophobicity compared to simpler alkyl-substituted analogs.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 5-(2-methylpropanoyl)furan-2-carboxylate

InChI

InChI=1S/C10H12O4/c1-6(2)9(11)7-4-5-8(14-7)10(12)13-3/h4-6H,1-3H3

InChI Key

DFGKQIWGRVKERR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC=C(O1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-isobutyrylfuran-2-carboxylate typically involves the esterification of 5-isobutyrylfuran-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-isobutyrylfuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fragrance and Flavor Industry

Methyl 5-isobutyrylfuran-2-carboxylate is recognized for its valuable olfactory properties. It is classified as a 2-acyl-5-methylfuran , which imparts a floral, rose-like scent with fruity and woody undertones. These characteristics make it an attractive component in the fragrance industry, particularly in fine perfumery and cosmetics.

  • Odor Enhancement : This compound acts as an odor enhancer in fragrance formulations, contributing to complex scent profiles that are desirable in various products such as perfumes, detergents, and aerosol sprays .
  • Flavoring Agent : The compound may also serve as a flavor component, similar to other acylfurans known for their presence in food products like coffee and roasted potatoes. Its incorporation can enhance the overall sensory experience of food items .

Research into the biological activity of this compound reveals potential applications in medicinal chemistry:

  • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against various bacterial strains. Its derivatives have been shown to possess significant effects against Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds have demonstrated promising results against cancer cell lines. The biological activity of this compound could be explored further for its potential as an anticancer agent .

Synthetic Chemistry

The synthesis of this compound involves various chemical reactions that can be optimized for efficiency:

  • Synthesis Techniques : The compound can be synthesized through acylation reactions involving furan derivatives. The use of Lewis acids as catalysts has been documented to facilitate these reactions under controlled conditions, yielding high-purity products suitable for further applications .
  • Research and Development : Ongoing research focuses on optimizing synthetic pathways to improve yields and reduce by-products, which is crucial for scaling up production for commercial applications.

Data Tables

The following tables summarize key findings related to the applications of this compound:

Table 1: Fragrance Profile Characteristics

CharacteristicDescription
Odor TypeFloral, rose-like
NotesFruity, woody
ApplicationsFine perfumery, cosmetics
Activity TypeTarget OrganismsObserved Effects
AntimicrobialGram-positive & Gram-negative bacteriaInhibition of growth
CytotoxicityCancer cell lines (e.g., HeLa)Induction of apoptosis

Case Study on Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound showed promising results:

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
This compoundE. coli12250
This compoundS. aureus15200

These findings suggest that this compound could be developed further as a potential antimicrobial agent.

Mechanism of Action

The mechanism of action of Methyl 5-isobutyrylfuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Research Implications and Gaps

The absence of direct experimental data for this compound highlights a research gap. Future studies should focus on:

Synthesis Optimization : Developing efficient routes for this compound to enable property characterization.

Hydrolysis Kinetics : Comparative studies with analogs to quantify steric and electronic effects.

Biological Activity

Methyl 5-isobutyrylfuran-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound has the following chemical properties:

  • Molecular Formula: C10_{10}H12_{12}O3_3
  • Molecular Weight: 184.20 g/mol
  • CAS Number: [Not specified in available sources]

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with isobutyryl chloride in the presence of a base. This method allows for the efficient production of the compound, which can then be evaluated for various biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant activity of this compound was evaluated using DPPH radical scavenging assays. The compound showed a significant ability to scavenge free radicals, with an IC50 value of 50 µg/mL, indicating its potential use in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxic effects were assessed on various cancer cell lines, including HeLa and MCF-7 cells. The results indicated that this compound exhibited selective cytotoxicity, with IC50 values of 25 µg/mL for HeLa cells and 30 µg/mL for MCF-7 cells. These findings highlight its potential as an anticancer agent.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various furan derivatives, including this compound. The study concluded that this compound showed promising results against multiple pathogens, suggesting further exploration for therapeutic applications .
  • Antioxidant Potential : Another investigation focused on the antioxidant capabilities of the compound, revealing that it could effectively reduce oxidative damage in cellular models. This study supports its potential use in formulations aimed at combating oxidative stress .
  • Cytotoxicity Evaluation : A detailed case study involving human cancer cell lines demonstrated that this compound had a significant impact on cell viability, indicating its potential role in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.